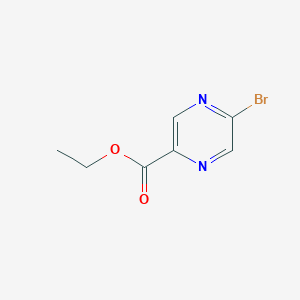

Ethyl 5-bromo-2-pyrazinecarboxylate

Vue d'ensemble

Description

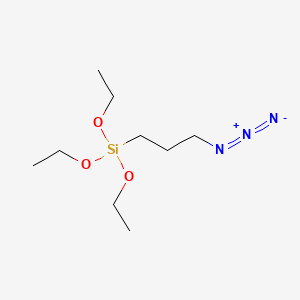

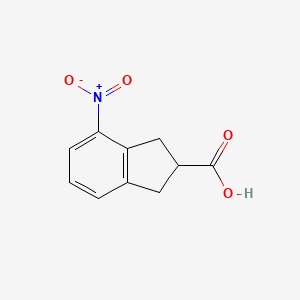

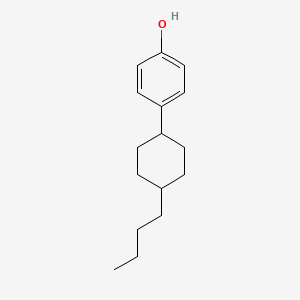

Ethyl 5-bromo-2-pyrazinecarboxylate is a chemical compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for Ethyl 5-bromo-2-pyrazinecarboxylate is 1S/C7H7BrN2O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3 . The compound’s structure includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms .Physical And Chemical Properties Analysis

Ethyl 5-bromo-2-pyrazinecarboxylate is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis and Characterization

Ethyl 5-bromo-2-pyrazinecarboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of novel pyrazoline derivatives, which exhibit inhibitory activities against human carbonic anhydrase I and II isozymes and the acetylcholinesterase enzyme. These derivatives have shown promising Ki values, indicating their potential as effective inhibitor compounds (Turkan et al., 2019). Additionally, it has facilitated the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid, a key intermediate for preparing chlorantraniliprole, showcasing its role in producing agriculturally significant compounds (Ji Ya-fei, 2009).

Catalysis and Green Chemistry

Ethyl 5-bromo-2-pyrazinecarboxylate is also instrumental in green chemistry applications. For instance, it has been utilized in ionic liquid-catalyzed green protocols for the multi-component synthesis of dihydropyrano[2,3-c]pyrazoles, which are evaluated as potential anticancer scaffolds. This method emphasizes solvent-free conditions, high yields, and short reaction times, demonstrating the compound's role in facilitating environmentally friendly chemical synthesis (Nimbalkar et al., 2017).

Corrosion Inhibition

Research has also explored the application of ethyl 5-bromo-2-pyrazinecarboxylate derivatives in corrosion inhibition. A theoretical evaluation of its derivatives, such as 2-amino-5-bromopyrazine, highlighted their effectiveness in inhibiting steel corrosion through quantum chemical calculations and molecular dynamics simulations. These studies reveal how alterations in the molecular structure of pyrazine derivatives can enhance their adsorption properties and inhibition efficiency, indicating their utility in protecting metal surfaces from corrosion (Obot & Gasem, 2014).

Antimicrobial and Antiviral Activities

Ethyl 5-bromo-2-pyrazinecarboxylate and its derivatives have been evaluated for their antimicrobial and antiviral potentials. The synthesis of novel heterocyclic compounds containing a sulfonamido moiety from this compound has shown significant antibacterial activities, pointing towards its importance in developing new antimicrobial agents (Azab et al., 2013). Moreover, certain pyrazinoic acid C-nucleosides derived from pyrazine C-nucleosides have demonstrated antiviral activity against herpes viruses, highlighting the compound's relevance in antiviral research (Walker et al., 1998).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

ethyl 5-bromopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWDNHSAHXMMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601500 | |

| Record name | Ethyl 5-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-bromopyrazine-2-carboxylate | |

CAS RN |

36070-83-4 | |

| Record name | 2-Pyrazinecarboxylic acid, 5-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36070-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1591822.png)

![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)